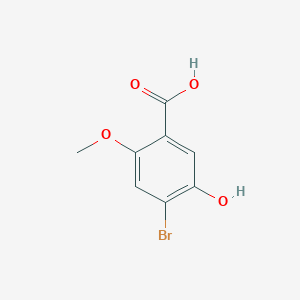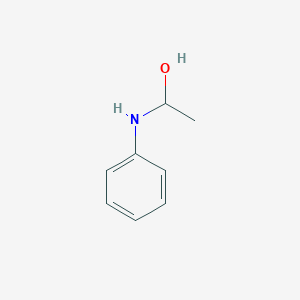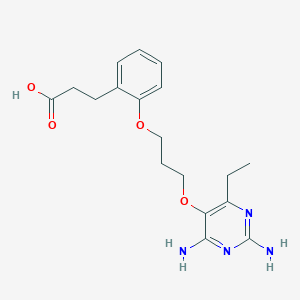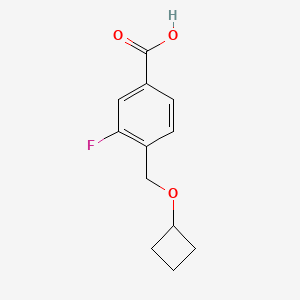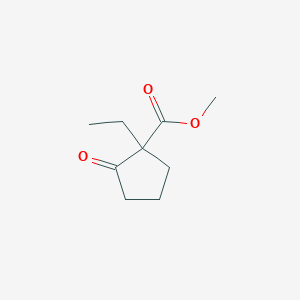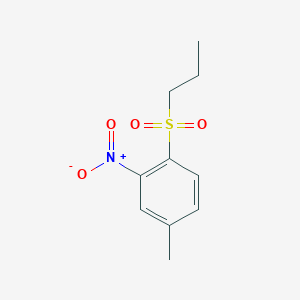
4-methyl-2-nitro-1-propylsulfonylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-2-nitro-1-propylsulfonylbenzene is an organic compound with the molecular formula C10H13NO4S It is a derivative of benzene, characterized by the presence of a methyl group, a nitro group, and a propylsulfonyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-nitro-1-propylsulfonylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-methyl-1-(propylsulfonyl)benzene using a mixture of concentrated sulfuric acid and nitric acid . The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification steps, such as recrystallization or chromatography, are crucial to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-2-nitro-1-propylsulfonylbenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methyl and propylsulfonyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Nitration: Concentrated sulfuric acid and nitric acid mixture.
Major Products Formed
Reduction: 4-Methyl-2-amino-1-(propylsulfonyl)benzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-methyl-2-nitro-1-propylsulfonylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of nitroaromatic compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-methyl-2-nitro-1-propylsulfonylbenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonyl group can enhance the compound’s solubility and reactivity. The specific pathways and molecular targets depend on the context of its application, such as its role as an intermediate in chemical synthesis or its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrotoluene: Similar structure but lacks the propylsulfonyl group.
4-Methyl-1-(methylsulfonyl)benzene: Similar structure but with a methylsulfonyl group instead of a propylsulfonyl group.
Uniqueness
4-methyl-2-nitro-1-propylsulfonylbenzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C10H13NO4S |
|---|---|
Peso molecular |
243.28 g/mol |
Nombre IUPAC |
4-methyl-2-nitro-1-propylsulfonylbenzene |
InChI |
InChI=1S/C10H13NO4S/c1-3-6-16(14,15)10-5-4-8(2)7-9(10)11(12)13/h4-5,7H,3,6H2,1-2H3 |
Clave InChI |
KNJPDBYNNWJOCL-UHFFFAOYSA-N |
SMILES canónico |
CCCS(=O)(=O)C1=C(C=C(C=C1)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Dichloro-1-hydroxyfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B8605442.png)
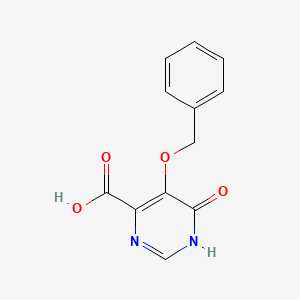

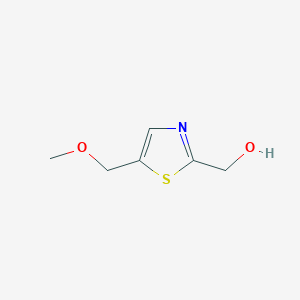

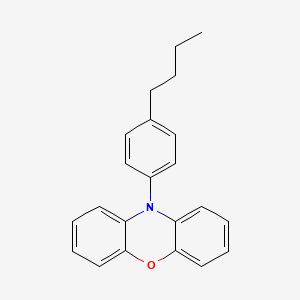
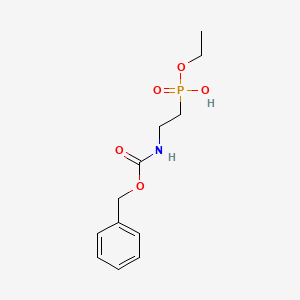
![5-chloro-3-ethyl-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B8605514.png)
